molecular formula C6H13NO B1358062 1-Tetrahydrofuran-2-ylethanamine CAS No. 92071-57-3

1-Tetrahydrofuran-2-ylethanamine

Cat. No.: B1358062
CAS No.: 92071-57-3
M. Wt: 115.17 g/mol
InChI Key: WRDLTPMUGXTIAM-UHFFFAOYSA-N
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Description

1-Tetrahydrofuran-2-ylethanamine is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxolan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(7)6-3-2-4-8-6/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDLTPMUGXTIAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92071-57-3
Record name 1-(oxolan-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 1-Tetrahydrofuran-2-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Tetrahydrofuran-2-ylethanamine and Its Isomers

Executive Summary & Structural Clarification

This technical guide provides a comprehensive analysis of the physicochemical properties of aminomethyl-substituted tetrahydrofuran scaffolds, critical building blocks in modern drug discovery and chemical synthesis. A notable ambiguity exists in the common name "this compound." This nomenclature can refer to two distinct constitutional isomers, which possess different chemical identifiers and potentially different physicochemical and pharmacological profiles.

  • Isomer A: 1-(Tetrahydrofuran-2-yl)ethanamine (CAS: 92071-57-3) , where the amine group is on the first carbon of the ethyl chain, directly adjacent to the chiral center of the tetrahydrofuran (THF) ring.

  • Isomer B: 2-(Tetrahydrofuran-2-yl)ethanamine (CAS: 98277-97-5) , where the amine group is on the second carbon of the ethyl chain, separated from the THF ring by a methylene group.

This guide will focus primarily on Isomer B (CAS: 98277-97-5) , which is more extensively documented in chemical databases. However, for comparative purposes and to ensure scientific clarity, data for Isomer A (CAS: 92071-57-3) will be included where available. Understanding these properties is paramount for researchers in predicting compound behavior, from reaction kinetics and solubility to membrane permeability and physiological disposition.

Chemical Identity

Correctly identifying the specific isomer is the foundational step for any scientific investigation. The table below delineates the key identifiers for both molecules.

IdentifierIsomer A: 1-(Tetrahydrofuran-2-yl)ethanamineIsomer B: 2-(Tetrahydrofuran-2-yl)ethanamine
CAS Number 92071-57-3[1]98277-97-5[2][3][4][5]
Molecular Formula C₆H₁₃NO[1]C₆H₁₃NO[2][4][5]
Molecular Weight 115.17 g/mol [1]115.17 g/mol [2][4]
IUPAC Name 1-(Oxolan-2-yl)ethan-1-amine2-(Oxolan-2-yl)ethan-1-amine[2]
SMILES CC(N)C1OCCC1[1]C1CC(OC1)CCN[2]
InChI Key WRDLTPMUGXTIAM-UHFFFAOYSA-NZCOIVJPCZLPQPT-UHFFFAOYSA-N[2][3]

Core Physicochemical Properties

The following table summarizes the available experimental and computationally derived physicochemical data. A significant portion of the data for these specific compounds is computed, highlighting a common challenge with specialized reagents.

PropertyIsomer A ValueIsomer B ValueParameter Significance & Field Insights
Physical Form Liquid (Inferred)Liquid[3]Determines handling, storage, and formulation requirements.
Boiling Point Data Not AvailableData Not AvailableEssential for purification (distillation) and assessing volatility. The related, unsaturated compound 2-(Furan-2-yl)ethanamine has a boiling point of 162.5°C at 760 mmHg, suggesting a similar or slightly higher boiling point for the saturated analogue.[6]
LogP (Octanol/Water) 0.224 (Computed)0 (Computed, XLogP3-AA)[2]Indicates the lipophilicity of a compound. Values near zero suggest high water solubility and low lipophilicity, which can impact membrane permeability and protein binding.
pKa (Estimated) ~8.9~9.5The acid dissociation constant of the conjugate acid (BH⁺). This value is critical for predicting the ionization state at physiological pH (7.4). A pKa in this range indicates the compound will be >99% protonated (cationic) at physiological pH, profoundly affecting its solubility, receptor interactions, and transport properties. The estimate is based on the pKa of the structurally similar Furfurylamine (pKa = 8.89).[7]
Topological Polar Surface Area (TPSA) Data Not Available35.3 Ų (Computed)[2]TPSA is a strong predictor of drug transport properties. A value of 35.3 Ų is well below the 90 Ų threshold often associated with good oral bioavailability and CNS penetration.
Hydrogen Bond Donors Data Not Available1 (Computed)[2]The primary amine (-NH₂) acts as a hydrogen bond donor.
Hydrogen Bond Acceptors Data Not Available2 (Computed)[2]The ether oxygen and the amine nitrogen can both act as hydrogen bond acceptors.
Rotatable Bonds Data Not Available2 (Computed)[2]A low number of rotatable bonds (<10) is generally favorable for good oral bioavailability.

Experimental Determination Protocols

To ensure scientific rigor, the determination of key physicochemical parameters like LogP and pKa must follow standardized, validated protocols. The following sections describe methodologies adapted from the globally recognized OECD Guidelines for the Testing of Chemicals.

Protocol: Determination of LogP (Shake-Flask Method)

This protocol is adapted from OECD Test Guideline 107 .[8][9][10] The Shake-Flask method is the classical approach for determining the n-octanol/water partition coefficient and is suitable for compounds with LogP values in the range of -2 to 4.[8]

Senior Application Scientist's Note: The choice of this method is predicated on the low computed LogP values, which fall squarely within the optimal range for this technique. For a basic compound like this, controlling the pH is non-negotiable. We must ensure the compound is in its non-ionized (free base) form to measure the true partition coefficient. Therefore, the aqueous phase must be buffered to a pH at least 2 units above the compound's pKa (e.g., pH > 11.5).

Step-by-Step Methodology:

  • Preparation of Phases: Prepare n-octanol and a suitable aqueous buffer (e.g., borate buffer, pH 12). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours, then allowing them to separate. This minimizes volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of the test substance in n-octanol. The concentration should be high enough to allow for accurate quantification in both phases post-partitioning.

  • Partitioning: In a series of suitable vessels (e.g., glass centrifuge tubes with screw caps), combine the pre-saturated n-octanol stock solution and the pre-saturated aqueous buffer. Use at least three different volume ratios (e.g., 2:1, 1:1, 1:2 octanol:water).

  • Equilibration: Agitate the vessels at a constant temperature (e.g., 25°C) using a mechanical shaker until equilibrium is reached. The time required should be determined in preliminary tests but is typically 15-30 minutes. Avoid vigorous shaking that can lead to emulsion formation.

  • Phase Separation: Separate the two phases by centrifugation. This is a critical step to ensure a clean separation without cross-contamination of micro-droplets, which is a known artifact of this method.

  • Quantification: Carefully sample a precise aliquot from both the n-octanol and aqueous phases. Analyze the concentration of the test substance in each phase using a validated analytical method (e.g., HPLC-UV, GC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase (C_oct) to the concentration in the aqueous phase (C_aq). The final LogP is the logarithm to base 10 of this value. The results from the different volume ratios should agree within an acceptable range.

LogP_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis P1 Pre-saturate n-Octanol and Aqueous Buffer P2 Prepare Stock Solution in n-Octanol E1 Combine Phases (Vary Ratios) P2->E1 E2 Shake to Equilibrate E1->E2 E3 Centrifuge for Phase Separation E2->E3 A1 Sample Octanol Phase E3->A1 A2 Sample Aqueous Phase E3->A2 A3 Quantify Concentration (e.g., HPLC) A1->A3 A2->A3 A4 Calculate: LogP = log([C]oct / [C]aq) A3->A4

Diagram 1: Workflow for LogP Determination via Shake-Flask Method.
Protocol: Determination of pKa (Potentiometric Titration)

This protocol is based on the principles outlined in OECD Test Guideline 112 .[11][12][13] Potentiometric titration is a robust and direct method for determining the pKa of ionizable compounds.[14]

Senior Application Scientist's Note: The fundamental principle here is to monitor the change in pH of a solution of the amine as a strong acid is added. The pKa corresponds to the pH at which exactly half of the amine has been protonated. For accuracy, the system must be calibrated, free of CO₂, and the concentration of the analyte known precisely.

Step-by-Step Methodology:

  • System Preparation: Use a thermostatted titration vessel to maintain a constant temperature (e.g., 25°C). Calibrate a high-precision pH meter and electrode using at least two standard buffers (e.g., pH 7.00 and 10.00).

  • Analyte Solution: Prepare a solution of the test substance of known concentration (e.g., 0.01 M) in high-purity, CO₂-free water.

  • Titration: Place the analyte solution in the vessel and immerse the pH electrode. Titrate the solution with a standardized strong acid titrant (e.g., 0.1 M HCl), adding small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point (V_eq), which is the point of maximum slope on the curve (or the peak of the first derivative plot, dpH/dV).

    • The half-equivalence point occurs at exactly half the volume of the equivalence point (V_eq / 2).

  • pKa Calculation: The pKa is equal to the pH of the solution at the half-equivalence point. The determination should be repeated at least three times, and the results should be within ±0.1 log units.[15]

pKa_Workflow cluster_setup 1. Setup cluster_titration 2. Titration cluster_calc 3. Calculation S1 Calibrate pH Meter with Standard Buffers S2 Prepare Analyte Solution (Known Concentration) T1 Add Standard Acid Titrant in Increments S2->T1 T2 Record pH vs. Volume of Titrant T1->T2 C1 Plot Titration Curve (pH vs. Volume) T2->C1 C2 Find Equivalence Point (V_eq) C1->C2 C3 Determine Half-Equivalence Point (V_eq / 2) C2->C3 C4 pKa = pH at Half-Equivalence Point C3->C4

Diagram 2: Workflow for pKa Determination via Potentiometric Titration.

Stability, Reactivity, and Spectroscopic Profile

  • Chemical Stability: As a primary amine, this compound is susceptible to oxidation and may be sensitive to air over long-term storage. The tetrahydrofuran ring, being an ether, has the potential to form peroxides upon prolonged exposure to air and light. Therefore, storage under an inert atmosphere (e.g., Argon or Nitrogen) in a sealed, dark container at reduced temperatures (2-8°C) is recommended.[1]

  • Reactivity: The primary amine is a nucleophile and will react readily with electrophiles such as aldehydes, ketones (to form imines), and acyl chlorides (to form amides). This reactivity is the basis for its utility as a synthetic building block.

  • Expected Spectroscopic Profile:

    • ¹H NMR: Expect characteristic signals for the protons on the THF ring, with those adjacent to the ether oxygen (positions 2 and 5) shifted downfield (approx. 3.5-4.0 ppm). The protons of the ethyl chain will appear as complex multiplets. The -NH₂ protons will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

    • ¹³C NMR: Expect 6 distinct signals corresponding to the 6 carbon atoms in the molecule. The carbons attached to the oxygen and nitrogen atoms will be the most downfield.

    • IR Spectroscopy: Key signals would include a strong, broad C-O-C stretching band for the ether (around 1050-1150 cm⁻¹), N-H stretching bands for the primary amine (a doublet around 3300-3500 cm⁻¹), and an N-H bending vibration (around 1600 cm⁻¹).

Conclusion

The aminomethyl-substituted tetrahydrofurans, particularly 2-(Tetrahydrofuran-2-yl)ethanamine (CAS: 98277-97-5) , are characterized by high polarity, good aqueous solubility (inferred from low LogP), and a basic nature that ensures significant protonation at physiological pH. These properties, combined with a low TPSA and molecular weight, align with general heuristics for favorable drug-like characteristics. However, a critical lack of publicly available experimental data necessitates that researchers and drug development professionals conduct their own characterizations using standardized protocols, such as those detailed in this guide, to validate computed values and ensure the successful application of these versatile chemical scaffolds.

References

  • PubChem. 2-(Oxolan-2-yl)ethan-1-amine. [Link]

  • GOV.UK. Estimating the octanol-water partition coefficient for chemical substances. [Link]

  • Analytice. OECD n°112: Dissociation constant in water. [Link]

  • Wikipedia. 2-Methyltetrahydrofuran. [Link]

  • ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link]

  • Regulations.gov. OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. [Link]

  • Phytosafe. OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). [Link]

  • Situ Biosciences. OECD 112 - Dissociation Constants in Water. [Link]

  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link]

  • U.S. Environmental Protection Agency. Product Properties Test Guidelines OPPTS 830.7370 Dissociation Constants in Water. [Link]

  • Phytosafe. OECD 112 - Dissociation constants in water. [Link]

  • OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS, No. 123. [Link]

  • PubChem. 2-(Furan-2-yl)ethan-1-amine. [Link]

  • University of Colorado Boulder. pKa Data Compiled by R. Williams. [Link]

  • ChemSrc. 2-(Furan-2-yl)ethanamine. [Link]

  • ChemSrc. (E)-1-(furan-2-yl)ethanone oxime. [Link]

Sources

An In-Depth Technical Guide to 1-(Tetrahydrofuran-2-yl)ethanamine (CAS Number: 92071-57-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide on 1-(Tetrahydrofuran-2-yl)ethanamine is compiled from currently available public data. It should be noted that detailed research, application-specific data, and comprehensive biological activity studies for this specific compound are limited in the public domain. This document aims to provide a thorough overview of the existing information.

Introduction

1-(Tetrahydrofuran-2-yl)ethanamine, identified by the CAS number 92071-57-3, is a heterocyclic organic compound. Its structure incorporates a saturated five-membered ether ring, tetrahydrofuran, substituted with an ethylamine group. This combination of a cyclic ether and a primary amine suggests its potential utility as a versatile building block in organic synthesis and medicinal chemistry. The tetrahydrofuran motif is a key structural component in numerous biologically active natural products and synthetic drugs, valued for its ability to form hydrogen bonds and its favorable pharmacokinetic properties. The primary amine group serves as a reactive handle for a wide array of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules.

Chemical and Physical Properties

A summary of the key physicochemical properties of 1-(Tetrahydrofuran-2-yl)ethanamine is presented in the table below. These properties are essential for its handling, storage, and application in a laboratory setting.

PropertyValue
CAS Number 92071-57-3
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Appearance Liquid (predicted)
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Soluble in many organic solvents

Chemical Structure

The two-dimensional chemical structure of 1-(Tetrahydrofuran-2-yl)ethanamine is depicted below. The molecule contains a chiral center at the carbon atom where the ethylamine group is attached to the tetrahydrofuran ring.

Caption: 2D Structure of 1-(Tetrahydrofuran-2-yl)ethanamine

Safety and Handling

Based on available safety data from commercial suppliers, 1-(Tetrahydrofuran-2-yl)ethanamine is classified as a hazardous substance. The GHS pictograms associated with this compound indicate that it is flammable and can cause severe skin burns and eye damage.

Hazard Statements:

  • Flammable liquid and vapor.

  • Causes severe skin burns and eye damage.

Precautionary Statements:

  • Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep cool.

It is imperative that this compound is handled in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Potential Applications and Research Interest

While specific, documented applications of 1-(Tetrahydrofuran-2-yl)ethanamine are not widely reported in scientific literature, its structural features suggest several areas of potential utility, particularly as a scaffold or intermediate in drug discovery and materials science.

Medicinal Chemistry

The tetrahydrofuran ring is a common feature in many natural products with significant biological activity. Its inclusion in a molecule can improve solubility and metabolic stability. The ethylamine side chain provides a point for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug design. Potential therapeutic areas where derivatives of this compound could be investigated include:

  • Antiviral Agents: The tetrahydrofuran moiety is present in some nucleoside analogs with antiviral activity.

  • Central Nervous System (CNS) Agents: The lipophilic nature of the tetrahydrofuran ring can facilitate crossing the blood-brain barrier.

  • Anticancer Agents: Many cytotoxic natural products contain substituted tetrahydrofuran rings.

Organic Synthesis

As a primary amine, 1-(Tetrahydrofuran-2-yl)ethanamine can undergo a variety of chemical reactions, making it a useful building block for the synthesis of more complex molecules. These reactions include:

  • Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

  • N-alkylation and N-arylation: To introduce various substituents on the nitrogen atom.

  • Reductive amination: Reaction with aldehydes and ketones to form secondary and tertiary amines.

  • Formation of Schiff bases and other imine derivatives.

Synthesis

  • Reductive amination of 1-(tetrahydrofuran-2-yl)ethan-1-one: This would involve the reaction of the corresponding ketone with ammonia or an ammonia equivalent in the presence of a reducing agent.

  • Nucleophilic substitution: Reaction of a suitable electrophile, such as 2-(1-haloethyl)tetrahydrofuran, with an amine source.

A hypothetical synthetic workflow is presented below.

G start 1-(Tetrahydrofuran-2-yl)ethan-1-one reagents Ammonia (NH₃) Reducing Agent (e.g., NaBH₃CN) start->reagents Reductive Amination product 1-(Tetrahydrofuran-2-yl)ethanamine reagents->product

Caption: Hypothetical Reductive Amination Workflow

Conclusion

1-(Tetrahydrofuran-2-yl)ethanamine is a chemical compound with potential as a building block in synthetic and medicinal chemistry. Its combination of a tetrahydrofuran ring and a primary amine group makes it an attractive starting material for the synthesis of a variety of more complex molecules. However, there is a notable lack of in-depth, publicly available research on its specific properties, applications, and biological activity. Further investigation is required to fully elucidate the potential of this compound for researchers, scientists, and drug development professionals. It is recommended that any use of this compound be preceded by a thorough literature search for any newly published data and that all handling be performed with appropriate safety precautions.

References

Due to the limited public information available for CAS number 92071-57-3, a comprehensive list of peer-reviewed references is not possible. The information presented in this guide is aggregated from chemical supplier databases and general chemical knowledge. For procurement and basic safety data, please refer to the websites of chemical suppliers that list this compound.

Introduction: The Tetrahydrofuran Scaffold and the Critical Role of Isomerism

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Isomers of 1-Tetrahydrofuran-2-ylethanamine: Synthesis, Characterization, and Medicinal Chemistry Implications

The tetrahydrofuran (THF) ring is a prominent structural motif in a vast array of natural products and synthetic bioactive molecules.[1] In the landscape of drug discovery, it is considered a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one biological receptor. Its utility stems from its favorable physicochemical properties: the ether oxygen can act as a hydrogen bond acceptor, while the saturated, puckered ring system offers a three-dimensional geometry that can be exploited to achieve precise interactions with protein targets.[2][3] Unlike aromatic rings, the THF moiety provides conformational flexibility and improved solubility, making it an attractive bioisosteric replacement for phenyl or cyclohexane rings.[2]

The parent molecule of this guide, 1-(Tetrahydrofuran-2-yl)ethanamine , embodies this potential. It combines the THF scaffold with a chiral ethylamine side chain, a common pharmacophore for interacting with aminergic G-protein coupled receptors (GPCRs) and other targets. However, the true chemical and pharmacological diversity of this C₆H₁₃NO formula is unlocked through the exploration of its structural isomers.

Structural isomerism—the existence of molecules with the same molecular formula but different atomic connectivity—is a cornerstone of medicinal chemistry. A subtle shift in the position of a substituent on the THF ring or a change in the attachment point of the amine group can profoundly alter a molecule's shape, polarity, and electronic distribution. These changes directly impact critical drug-like properties, including binding affinity, metabolic stability, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[4][5]

This guide provides a technical deep-dive into the synthesis, characterization, and potential applications of three key structural isomers of 1-(Tetrahydrofuran-2-yl)ethanamine. We will explore the strategic chemical pathways to access each isomer, the analytical methods to confirm their identity, and the underlying logic connecting their distinct structures to their potential as building blocks for novel therapeutics.

Caption: Key structural isomers of 1-(Tetrahydrofuran-2-yl)ethanamine.

Part 1: Synthesis Strategies and Mechanistic Insights

The efficient and selective synthesis of specific isomers is paramount. Reductive amination stands out as one of the most robust and versatile methods for forming carbon-nitrogen bonds.[6][7] This strategy, which involves the reaction of a ketone or aldehyde with an amine (or ammonia) to form an intermediate imine/enamine followed by reduction, is the cornerstone of the synthetic approaches outlined below.[8][9]

Synthesis of Isomer 1: 1-(Tetrahydrofuran-2-yl)ethanamine

The most direct route to the parent molecule involves the reductive amination of the corresponding ketone, 2-acetyltetrahydrofuran.

Retrosynthetic Analysis: The primary C-N bond can be disconnected via a reductive amination pathway, leading back to 2-acetyltetrahydrofuran and ammonia. The ketone precursor can be synthesized from commercially available 2-tetrahydrofuroic acid.[10]

Retrosynthesis_Isomer1 I1 1-(THF-2-yl)ethanamine Ketone 2-Acetyltetrahydrofuran I1->Ketone Reductive Amination Acid 2-Tetrahydrofuroic Acid Ketone->Acid Acylation/Grignard variant

Caption: Retrosynthetic pathway for Isomer 1.

Detailed Experimental Protocol (Illustrative):

  • Step 1: Synthesis of 2-Acetyltetrahydrofuran. A method adapted from the synthesis of acetyl furan involves the reaction of 2-tetrahydrofuroic acid with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride, followed by reaction with a suitable methylating agent, such as a methyl Grignard reagent or via condensation with Meldrum's acid followed by hydrolysis.[10][11] The resulting 2-acetylfuran can then be hydrogenated to 2-acetyltetrahydrofuran using a catalyst like Palladium on carbon (Pd/C).

  • Step 2: Reductive Amination.

    • To a solution of 2-acetyltetrahydrofuran (1.0 eq) in methanol (MeOH), add ammonium acetate (NH₄OAc, 5-10 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The self-validating step here is monitoring the disappearance of the ketone starting material by Thin Layer Chromatography (TLC) or LC-MS.

    • Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

      • Causality: NaBH₃CN is a selective reducing agent, mild enough to not reduce the ketone but highly reactive towards the protonated imine intermediate. This selectivity is crucial for high yields and prevents the formation of the corresponding alcohol as a byproduct. The reaction is typically run under slightly acidic conditions (facilitated by ammonium acetate) to promote imine formation and protonation.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours until completion is confirmed by TLC/LC-MS.

    • Quench the reaction by carefully adding aqueous HCl.

    • Perform a standard aqueous workup with an acid/base extraction to isolate the amine product.

Synthesis of Isomer 2: 2-(Tetrahydrofuran-2-yl)ethanamine

This isomer, where the amine is on the terminal carbon of the side chain, is commonly known as hom tetrahydrofurfurylamine. A reliable route involves the reduction of a nitrile intermediate.

Retrosynthetic Analysis: The target amine can be accessed by the reduction of (tetrahydrofuran-2-yl)acetonitrile. This nitrile is readily prepared from the corresponding halide, which in turn comes from the commercially abundant tetrahydrofurfuryl alcohol.

Retrosynthesis_Isomer2 I2 2-(THF-2-yl)ethanamine Nitrile (THF-2-yl)acetonitrile I2->Nitrile Nitrile Reduction Halide 2-(Chloromethyl)tetrahydrofuran Nitrile->Halide SN2 (Cyanide) Alcohol Tetrahydrofurfuryl alcohol Halide->Alcohol Halogenation Synthesis_Workflow_Isomer3 DHF 2,5-Dihydrofuran Aldehyde 3-Formyltetrahydrofuran DHF->Aldehyde Hydroformylation (CO, H₂, Rh catalyst) Ketone 3-Acetyltetrahydrofuran Aldehyde->Ketone Grignard Reaction (MeMgBr) followed by Oxidation (PCC/Swern) I3 1-(THF-3-yl)ethanamine Ketone->I3 Reductive Amination (NH₄OAc, NaBH₃CN) Drug_Properties_Logic cluster_0 Molecular Design cluster_1 Physicochemical Properties cluster_2 Pharmacological Profile Structure Structural Isomer (e.g., 2- vs 3-substituted) PhysChem 3D Shape pKa, logP Solubility Structure->PhysChem ADME ADME Profile (Metabolism, Permeability) PhysChem->ADME Activity Biological Activity (Binding Affinity, Efficacy) PhysChem->Activity ADME->Activity influences

Sources

Stability and Storage of 1-Tetrahydrofuran-2-ylethanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Tetrahydrofuran-2-ylethanamine is a valuable building block in pharmaceutical and chemical research. As with many specialized reagents, its stability and proper storage are paramount to ensure experimental reproducibility and safety. This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, drawing upon the known chemical behavior of its constituent tetrahydrofuran and primary amine functionalities. It outlines the primary degradation pathways, recommended storage conditions, and handling procedures to maintain the integrity of the compound. This guide is intended for researchers, scientists, and drug development professionals who utilize this reagent in their work.

Introduction: Understanding the Molecule

This compound, with the molecular formula C6H13NO, is a primary amine attached to a tetrahydrofuran (THF) ring.[1] This structure imparts both the characteristics of a cyclic ether and a primary amine, which dictates its chemical reactivity and stability. A thorough understanding of these functional groups is critical for predicting its behavior under various experimental and storage conditions.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundTetrahydrofuran (THF)
Molecular Formula C6H13NOC4H8O
Molecular Weight 115.17 g/mol [2]72.11 g/mol [3]
Appearance Liquid[1]Colorless liquid[3][4]
Boiling Point Not specified65-67 °C[3]
Solubility Not specifiedMiscible with water[3][4]

The Dual Nature of Stability: Tetrahydrofuran Ring and Amine Functionality

The stability of this compound is primarily influenced by two key structural features: the tetrahydrofuran ring and the primary ethylamine side chain.

The Tetrahydrofuran Moiety: The Peroxide Threat

The most significant stability concern for compounds containing a THF ring is the formation of explosive peroxides upon exposure to oxygen and light.[3][5] This is a well-documented phenomenon for THF itself and should be considered a primary risk for its derivatives.

  • Mechanism of Peroxide Formation: The reaction is a free-radical chain reaction initiated by light or heat. Oxygen reacts with the THF ring at the carbon atoms adjacent to the ether oxygen to form hydroperoxides. These peroxides can further react to form polymeric peroxides, which are often highly unstable and can detonate upon heating or mechanical shock.

Peroxide_Formation

The Primary Amine Functionality: Basicity and Reactivity

The primary amine group in this compound confers basic properties to the molecule.[6] This makes it susceptible to reactions with acids and can also influence its stability in the presence of certain reagents.

  • Salt Formation: As a base, it will readily react with acids to form the corresponding ammonium salts. This is a key chemical property but not necessarily a degradation pathway unless the acidic conditions are harsh enough to promote ring-opening of the THF moiety.

  • Oxidative Degradation: Primary amines can be susceptible to oxidation, which can lead to a variety of degradation products. The presence of oxidizing agents should be carefully controlled.

  • pH Sensitivity: The stability of the amine can be pH-dependent. While stable in neutral to basic conditions, highly acidic environments can lead to decomposition.[7]

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are strongly recommended. These are based on best practices for both cyclic ethers and primary amines.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C[8][9]Reduces the rate of potential degradation reactions, including peroxide formation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents contact with oxygen, thereby inhibiting peroxide formation.
Light Amber vial or stored in the dark[8]Protects from light, which can initiate radical chain reactions leading to peroxide formation.
Container Tightly sealed container[10][11]Prevents exposure to atmospheric oxygen and moisture.
Experimental Workflow for Safe Handling

Handling_Workflow

Step-by-Step Handling Protocol
  • Preparation: Before use, allow the sealed container of this compound to equilibrate to room temperature. This prevents condensation of atmospheric moisture into the cold liquid upon opening.

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere, such as in a glove box or using standard Schlenk line techniques with argon or nitrogen.

  • Dispensing: Use a clean, dry syringe or cannula to transfer the required amount of the liquid. Avoid opening the container directly to the air.

  • Resealing: After dispensing, flush the headspace of the container with an inert gas before tightly resealing the cap.

  • Storage: Promptly return the container to the recommended storage conditions (2-8°C, dark).

Potential Degradation Pathways

Peroxide-Mediated Degradation

The formation of peroxides is the most likely degradation pathway. These peroxides can subsequently decompose, leading to a complex mixture of byproducts.

Ring Opening

Under strongly acidic or certain catalytic conditions, the tetrahydrofuran ring can undergo cleavage.

Amine Oxidation

In the presence of strong oxidizing agents, the primary amine can be oxidized to various products, including nitroso, nitro, or imine compounds.

Degradation_Pathways

Analytical Methods for Stability Assessment

To ensure the quality of this compound, particularly after prolonged storage, several analytical techniques can be employed.

  • Peroxide Test Strips: A simple and rapid method to qualitatively or semi-quantitatively detect the presence of peroxides.

  • Gas Chromatography (GC): Useful for assessing the purity of the compound and detecting volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to identify non-volatile degradation products.

Conclusion

The stability of this compound is intrinsically linked to the chemical properties of its tetrahydrofuran ring and primary amine functional group. The primary stability concern is the formation of explosive peroxides upon exposure to air and light. Adherence to the recommended storage conditions of refrigeration (2-8°C), exclusion of light, and maintenance under an inert atmosphere is crucial for preserving the integrity and ensuring the safe use of this reagent. Regular monitoring for peroxide formation is a critical safety measure. By following the guidelines outlined in this technical guide, researchers can confidently utilize this compound in their experiments, leading to more reliable and reproducible results.

References

  • Sigma-Aldrich. (2025, July 8). SAFETY DATA SHEET - Tetrahydrofuran.
  • Chemical Suppliers. (2023, April 24). SAFETY DATA SHEET TETRAHYDROFURAN LRG.
  • ChemScene. (2022, July 6). Safety Data Sheet - (S)-1-(tetrahydrofuran-2-yl)ethan-1-one.
  • Fluorochem. This compound.
  • Wikipedia. Tetrahydrofuran.
  • Ma, Z., et al. (2020). Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01. PMC - NIH.
  • Le, T., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PMC - NIH.
  • BASF. Tetrahydrofuran (THF) Storage and Handling.
  • PubChem. 2-(Oxolan-2-yl)ethan-1-amine.
  • ChemScene. (1R)-1-(Tetrahydrofuran-2-yl)ethan-1-amine hydrochloride.
  • Main uses and storage methods of THF. (2024, February 28).
  • Fisher Scientific. (2009, June 11). SAFETY DATA SHEET - Tetrahydrofuran, stabilized with BHT.
  • NCERT. Amines.
  • Common Organic Chemistry. Tetrahydrofuran (THF).

Sources

Methodological & Application

protecting group strategies for 1-Tetrahydrofuran-2-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Protecting Group Strategies for 1-Tetrahydrofuran-2-ylethanamine

Authored by: A Senior Application Scientist

Introduction: The Strategic Imperative for Amine Protection

In the landscape of complex organic synthesis, particularly in pharmaceutical and materials science, this compound serves as a valuable chiral building block. Its structure, featuring a primary amine and a tetrahydrofuran (THF) moiety, presents a unique set of synthetic challenges. The primary amine is a potent nucleophile and a base, which can interfere with a wide array of desired chemical transformations at other sites of a molecule. Unchecked, this reactivity can lead to a cascade of side reactions, significantly reducing the yield and purity of the target compound.

Therefore, the temporary "masking" or protection of this amine group is not merely a procedural step but a critical strategic decision that dictates the success of a multi-step synthesis.[1] A protecting group must be introduced efficiently, remain stable under various reaction conditions (a property known as robustness), and be removed selectively under mild conditions without affecting other functional groups (a concept known as orthogonality).[1][2][3]

This guide provides a comprehensive overview of robust and field-proven . We will delve into the mechanistic rationale behind the selection of common amine protecting groups—Boc, Cbz, and Fmoc—and provide detailed, validated protocols for their application and removal. A key consideration throughout this guide is the inherent reactivity of the tetrahydrofuran ring, particularly its susceptibility to ring-opening under harsh acidic conditions.

Section 1: The Workhorse - tert-Butoxycarbonyl (Boc) Protection

The tert-butoxycarbonyl (Boc) group is arguably the most prevalent amine protecting group in non-peptide chemistry, prized for its ease of installation and general stability.[4] It forms a carbamate linkage with the amine, effectively attenuating its nucleophilicity and basicity.[5]

Mechanistic Rationale and Considerations

Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride.[6][7] This process is often facilitated by a mild base to neutralize the protonated amine intermediate and drive the reaction to completion.[4]

Deprotection: The Boc group's key feature is its lability under acidic conditions.[4] Protonation of the carbamate oxygen leads to the elimination of a stable tert-butyl carbocation.[6][8] The resulting carbamic acid readily decarboxylates to liberate the free amine.[6][8]

Substrate-Specific Caveat: For this compound, the use of strong acids for Boc deprotection requires careful consideration. The THF ring, a cyclic ether, is susceptible to acid-catalyzed ring-opening. While generally stable, prolonged exposure to strong acids like concentrated HCl or neat trifluoroacetic acid (TFA) at elevated temperatures can cleave the ether linkage. Therefore, deprotection should be performed under the mildest acidic conditions possible and monitored closely.

Experimental Protocols

Protocol 1.1: Boc Protection of this compound

This protocol describes the standard procedure for Boc protection using (Boc)₂O and a base.

ParameterValue/ConditionRationale
Substrate This compound1.0 eq
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)1.1 - 1.2 eq
Base Triethylamine (TEA) or NaOH1.5 eq (TEA) or 1.1 eq (NaOH)
Solvent Dichloromethane (DCM), THF, or Dioxane/WaterAnhydrous for TEA, aqueous for NaOH
Temperature 0 °C to Room TemperatureTo control exothermicity
Duration 2-12 hoursMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in the chosen solvent (e.g., DCM) and cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine, 1.5 eq) to the solution.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 1.2: Acid-Mediated Boc Deprotection

This protocol outlines a standard method for Boc deprotection using Trifluoroacetic Acid (TFA).

ParameterValue/ConditionRationale
Substrate Boc-protected amine1.0 eq
Reagent Trifluoroacetic Acid (TFA)20-50% in DCM (v/v)
Scavenger (Optional) Triethylsilane (TES) or AnisoleTo trap the tert-butyl cation
Temperature 0 °C to Room TemperatureTo minimize potential THF ring-opening
Duration 30 minutes - 2 hoursMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • Dissolve the Boc-protected this compound (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Slowly add Trifluoroacetic Acid (TFA) to the desired concentration (e.g., making a 25% TFA/DCM solution).

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring carefully for completion.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous NaHCO₃ or by passing through a basic resin).

  • Extract the free amine into an organic solvent, dry, and concentrate to yield the deprotected product.

Section 2: The Orthogonal Choice - Carboxybenzyl (Cbz) Protection

The Carboxybenzyl (Cbz or Z) group is a classic amine protecting group that offers an excellent orthogonal strategy to the acid-labile Boc group.[5][9] Its removal via catalytic hydrogenolysis is a remarkably mild and selective process.[9]

Mechanistic Rationale and Considerations

Protection: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often Schotten-Baumann conditions (an organic solvent and an aqueous base).[9][10] The amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride ion.[9]

Deprotection: The primary method for Cbz cleavage is catalytic hydrogenolysis.[10] In the presence of a palladium catalyst (typically Pd on carbon) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate), the benzylic C-O bond is reductively cleaved to release toluene, carbon dioxide, and the free amine.[9] This process is highly chemoselective and operates under neutral conditions, posing no threat to the THF ring, making it an ideal choice for this substrate.

Experimental Protocols

Protocol 2.1: Cbz Protection of this compound

ParameterValue/ConditionRationale
Substrate This compound1.0 eq
Reagent Benzyl Chloroformate (Cbz-Cl)1.1 eq
Base Aq. Sodium Carbonate (Na₂CO₃) or NaHCO₃To maintain pH 8-10 and neutralize HCl
Solvent Dioxane/Water or THF/Water (biphasic)To dissolve both amine and aqueous base
Temperature 0 °CTo control reactivity of Cbz-Cl
Duration 2-4 hoursMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and water.

  • Cool the solution to 0 °C and add sodium carbonate (approx. 2.0 eq) to adjust the pH to ~9.

  • While stirring vigorously, slowly add benzyl chloroformate (1.1 eq) concurrently with an aqueous solution of sodium carbonate to maintain the pH between 8 and 10.[10]

  • Continue stirring at 0 °C for 1 hour, then at room temperature for an additional 2-3 hours.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Protocol 2.2: Cbz Deprotection by Catalytic Hydrogenolysis

ParameterValue/ConditionRationale
Substrate Cbz-protected amine1.0 eq
Catalyst 10% Palladium on Carbon (Pd/C)5-10 mol %
Hydrogen Source H₂ gas (balloon or Parr shaker)Reductive agent
Solvent Methanol (MeOH), Ethanol (EtOH), or Ethyl AcetateTo dissolve substrate and not poison catalyst
Temperature Room TemperatureMild conditions
Duration 2-16 hoursMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • Dissolve the Cbz-protected amine in a suitable solvent like methanol.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., N₂ or Argon). Caution: Pd/C can be pyrophoric when dry.

  • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction until the starting material is consumed. The reaction can be followed by the disappearance of the starting material on TLC or by monitoring CO₂ evolution.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely.

  • Rinse the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Section 3: The Base-Labile Option - Fmoc Protection

The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis and offers another layer of orthogonality.[11] Its unique feature is its stability to both acid and hydrogenolysis, but its rapid cleavage by weak bases.[11][12]

Mechanistic Rationale and Considerations

Protection: The Fmoc group is installed using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions, similar to Cbz protection.[12] Fmoc-OSu is often preferred due to its higher stability and ease of handling.[12]

Deprotection: The deprotection mechanism is an E1cB (elimination, unimolecular, conjugate base) reaction.[12] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring.[11][12] This generates a stabilized carbanion (an aromatic cyclopentadienyl anion analogue), which then eliminates to form dibenzofulvene and the carbamic acid, which decarboxylates to the free amine.[12] These conditions are exceptionally mild and will not affect the THF ring or other common protecting groups like Boc and Cbz.

Experimental Protocols

Protocol 3.1: Fmoc Protection of this compound

ParameterValue/ConditionRationale
Substrate This compound1.0 eq
Reagent Fmoc-OSu1.05 eq
Base Aq. Sodium Bicarbonate (NaHCO₃)To maintain mild basicity
Solvent Acetonitrile/Water or Dioxane/WaterTo dissolve reagents
Temperature Room TemperatureFavorable reaction kinetics
Duration 1-3 hoursMonitor by TLC/LC-MS

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of acetonitrile and water.

  • Add sodium bicarbonate (2.0 eq).

  • Add a solution of Fmoc-OSu (1.05 eq) in acetonitrile.

  • Stir the mixture at room temperature for 1-3 hours.

  • After completion, add water and extract the product with ethyl acetate.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amine, then with brine.

  • Dry over Na₂SO₄, filter, and concentrate. Purify as needed.

Protocol 3.2: Fmoc Deprotection

ParameterValue/ConditionRationale
Substrate Fmoc-protected amine1.0 eq
Reagent Piperidine20% in Dimethylformamide (DMF) (v/v)
Solvent Dimethylformamide (DMF)Common solvent for Fmoc chemistry
Temperature Room TemperatureRapid deprotection at RT
Duration 15-30 minutesTypically very fast

Step-by-Step Methodology:

  • Dissolve the Fmoc-protected amine in DMF.

  • Add the 20% piperidine in DMF solution.

  • Stir at room temperature. The reaction is usually complete within 30 minutes.

  • Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

  • The resulting dibenzofulvene-piperidine adduct and the free amine can often be separated by column chromatography or by an acidic wash to protonate the desired amine, followed by extraction.

Section 4: Visualization of Workflow and Orthogonal Strategies

A well-designed synthesis leverages orthogonal protecting groups, which can be removed selectively without affecting others.[1][3] The combination of Boc, Cbz, and Fmoc provides a powerful toolkit for complex molecular construction.

General Protection/Deprotection Workflow

G cluster_protection Protection Step cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Step Start Free Amine (Substrate) Reagent Protecting Group Reagent + Base Protected Protected Amine Synth Reaction(s) at other functional groups Protected->Synth Stable PG Cleavage Cleavage Reagent Synth->Cleavage Selective Cleavage Final Deprotected Product

Caption: General workflow for using a protecting group in synthesis.

Orthogonal Deprotection Scheme

The following diagram illustrates the selective removal of Boc, Cbz, and Fmoc groups from a hypothetical molecule.

Orthogonal_Protection Molecule Molecule N-Boc N-Cbz N-Fmoc Acid Acid (e.g., TFA) Molecule:boc->Acid Base Base (e.g., Piperidine) Molecule:fmoc->Base Hydro Hydrogenolysis (H₂ / Pd-C) Molecule:cbz->Hydro Product_Boc Molecule NH₂ N-Cbz N-Fmoc Acid->Product_Boc Product_Fmoc Molecule N-Boc N-Cbz NH₂ Base->Product_Fmoc Product_Cbz Molecule N-Boc NH₂ N-Fmoc Hydro->Product_Cbz

Caption: Orthogonal removal of Boc, Cbz, and Fmoc protecting groups.

Conclusion

The judicious selection and application of amine protecting groups are paramount for the successful synthesis of complex molecules derived from this compound. The Boc, Cbz, and Fmoc groups each offer a distinct set of advantages and deprotection conditions. For this particular substrate, the mild, neutral conditions of Cbz hydrogenolysis and the basic conditions for Fmoc cleavage are exceptionally well-suited as they pose no risk to the integrity of the acid-sensitive tetrahydrofuran ring. While the Boc group is a viable and economical option, its removal requires careful execution with mild acidic reagents to prevent unwanted side reactions. By understanding the mechanistic underpinnings and applying the detailed protocols provided, researchers can confidently navigate the synthetic challenges and efficiently achieve their molecular targets.

References

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Calbiochem. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Wuts, P. G. M. (1991). Protective Groups in Organic Synthesis (2nd ed.). Wiley-Interscience.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2019, October 8). How to perform Fmoc protection using Fmoc-Cl?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • ACS Publications. (2024, April 4). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

Sources

Application Note & Protocols: Synthesis of Novel Ligands from 1-Tetrahydrofuran-2-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel ligands derived from the chiral building block, 1-Tetrahydrofuran-2-ylethanamine. The tetrahydrofuran (THF) moiety is a prevalent structural motif in numerous biologically active natural products and pharmaceuticals, valued for its ability to form key hydrogen bonds and provide conformational rigidity.[1] This guide details robust synthetic strategies, including amide bond formation, Schiff base condensation, and reductive amination, complete with step-by-step protocols, mechanistic insights, and characterization methods to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the THF Moiety

The this compound scaffold is a valuable starting material in medicinal chemistry and catalyst design. The primary amine offers a versatile handle for a wide array of chemical transformations, while the adjacent chiral center and the THF ring's oxygen atom provide stereo-defined points for molecular recognition. Ligands incorporating this motif are explored for their potential as catalysts in asymmetric synthesis and as pharmacophores in drug discovery programs targeting enzymes and receptors where hydrogen bonding and specific stereochemistry are critical for binding.[1][2]

Key Attributes of this compound:

  • Chirality: Provides a basis for creating enantiomerically pure ligands, crucial for asymmetric catalysis and stereospecific drug-target interactions.

  • Primary Amine: A nucleophilic center amenable to well-established reactions, allowing for the straightforward introduction of diverse functional groups.

  • THF Ring: Acts as a bioisostere for other cyclic systems and its oxygen atom can serve as a hydrogen bond acceptor, influencing solubility and binding affinity.

Core Synthetic Strategies & Mechanistic Rationale

Three primary, high-yield synthetic pathways for derivatizing this compound are presented. The choice of strategy depends on the desired final ligand structure, whether it be an amide, an imine (Schiff base), or a secondary amine.

G cluster_0 Synthetic Pathways start This compound (Starting Material) amide Amide Bond Formation (Ligand Type A) start->amide Reacts with schiff Schiff Base Condensation (Ligand Type B) start->schiff Condenses with reductive Reductive Amination (Ligand Type C) start->reductive Reacts with reagent_amide Carboxylic Acid (R-COOH) + Coupling Reagent (EDC, HOBt) reagent_amide->amide reagent_schiff Aldehyde/Ketone (R-CHO) + Reflux reagent_schiff->schiff reagent_reductive Aldehyde/Ketone (R-CHO) + Reducing Agent (NaBH(OAc)3) reagent_reductive->reductive G cluster_workflow Self-Validating Experimental Workflow synthesis Synthesis Protocol (Amide, Schiff Base, or Reductive Amination) workup Work-up & Crude Isolation (Extraction, Washing, Drying) synthesis->workup Step 1 purification Purification (Column Chromatography or Recrystallization) workup->purification Step 2 characterization Structural & Purity Analysis (NMR, MS, IR) purification->characterization Step 3 final_product Validated Novel Ligand (Purity >95%) characterization->final_product Validation Gate

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of 1-Tetrahydrofuran-2-ylethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the chromatographic purification of 1-Tetrahydrofuran-2-ylethanamine and its derivatives. These compounds, characterized by a polar tetrahydrofuran (THF) ring and a basic primary amine, present unique challenges in purification. Their dual nature—polar and basic—often leads to issues like poor peak shape, low recovery, and difficult separations when using standard chromatographic techniques.

This guide is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and advanced troubleshooting strategies. We will delve into the causality behind common chromatographic problems and offer field-proven, step-by-step solutions to overcome them.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered when purifying these challenging molecules.

Q1: Why do my amine-containing compounds show severe peak tailing on a standard silica gel column?

A: This is the most frequent issue. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine of your compound undergoes a strong acid-base interaction with these silanols. This secondary interaction, in addition to the primary polar interaction, is slow to reverse, causing a portion of the molecules to lag behind the main band as it moves down the column. The result is a "tailing" or asymmetric peak, which significantly reduces resolution and purity.[1][2]

Q2: What is the quickest way to fix peak tailing for my this compound derivative?

A: The most common and effective solution is to add a small amount of a competing base to your mobile phase. Typically, 0.5-2% triethylamine (TEA) or ammonium hydroxide is added.[1][2] This additive neutralizes the acidic silanol sites on the silica, preventing your target compound from engaging in strong secondary interactions.[1][3] This results in more symmetrical peaks and improved separation.

Q3: My compound is highly polar. It either doesn't move from the baseline in normal-phase or elutes immediately in reverse-phase. What should I do?

A: This is a classic polarity mismatch problem. For such highly polar basic compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the ideal solution.[4] HILIC uses a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[5] This technique effectively retains and separates highly polar compounds that are poorly retained in reverse-phase chromatography.[4]

Q4: Can I use reverse-phase (RP) chromatography for these compounds?

A: Yes, but with modifications. Standard C18 columns can still exhibit peak tailing with basic compounds due to residual, un-capped silanol groups on the silica backbone.[3][6] To succeed in RP, you should:

  • Use a modern, end-capped C18 column designed for good peak shape with bases.

  • Adjust the mobile phase pH to suppress the ionization of the silanol groups (high pH) or to ensure the amine is consistently protonated (low pH).[7] Using a buffer is critical for reproducible results.[8]

  • Consider adding a mobile phase modifier like triethylamine to mask residual silanols.[3]

Q5: After purification with a triethylamine (TEA)-modified solvent, my final product is contaminated with a salt. How do I remove it?

A: The acidic nature of the silica gel protonates the TEA, forming a triethylammonium salt which can co-elute with your product. To remove this, after evaporating your column fractions, you can perform a simple liquid-liquid extraction. Dissolve the residue in a suitable organic solvent (like dichloromethane or ethyl acetate) and wash it with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will deprotonate the triethylammonium salt, allowing the freebase TEA to be washed away, while your (often more organic-soluble) product remains in the organic layer.[9]

Troubleshooting Guides

This section provides in-depth solutions to specific experimental problems.

Problem 1: Severe Peak Tailing and Broadening in Normal-Phase Chromatography
  • Symptoms: Your chromatogram shows peaks that are not symmetrical, with a pronounced "tail" extending from the back of the peak. Peaks are wide, leading to poor separation from nearby impurities.

  • Potential Causes:

    • Acid-Base Interaction (Most Common): The basic amine functionality of your analyte is strongly interacting with acidic silanol groups on the silica surface, as detailed in the FAQs.[1][2]

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause the initial band to spread unevenly.

  • Suggested Solutions:

    StepActionRationale & Scientific Justification
    1. Primary Solution: Add a Basic Modifier Add 0.5-2% triethylamine (TEA) or a similar volatile base (e.g., pyridine) to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[10]The modifier acts as a competitive base, binding to the active silanol sites on the silica. This "masks" the sites from your analyte, preventing the strong secondary interactions that cause tailing and leading to a separation based primarily on polar interactions.[1][3]
    2. Alternative Stationary Phase Switch to a deactivated or alternative stationary phase such as alumina (basic or neutral) or an amine-functionalized silica column.[11][12]Alumina is inherently basic or neutral and lacks the strongly acidic silanols of silica. Amine-functionalized columns have a basic surface, which repels the basic analyte and prevents tailing without needing a mobile phase modifier.[12]
    3. Optimize Sample Loading Reduce the amount of sample loaded onto the column. As a rule of thumb, aim for 1-5% of the column's silica weight.Overloading the column saturates the available interaction sites, causing molecules to travel at different speeds and leading to band broadening and tailing. Reducing the load ensures a linear relationship between concentration and retention.
    4. Use Dry Loading Technique Adsorb your crude sample onto a small amount of silica gel. After evaporating the solvent, load the resulting free-flowing powder onto the top of your column.[10]This technique ensures the sample is introduced to the column in a very narrow, concentrated band, regardless of its initial solubility. It prevents issues caused by using a strong or incompatible solvent to dissolve the sample for direct injection.
Problem 2: Low or No Recovery of Compound from the Column
  • Symptoms: After running the column, analysis of the collected fractions (e.g., by TLC or LC-MS) shows very little or none of your expected product. The mass balance is poor.

  • Potential Causes:

    • Irreversible Adsorption: The compound is binding so strongly to the acidic silica gel that the mobile phase is not strong enough to elute it. This is common for very basic or poly-amine compounds.

    • On-Column Decomposition: The compound is acid-sensitive and is degrading upon contact with the silica stationary phase.[13][14]

  • Suggested Solutions:

    StepActionRationale & Scientific Justification
    1. Assess Compound Stability Before running a large-scale column, spot your compound on a silica TLC plate, let it sit for 30-60 minutes, and then elute it. Compare the resulting spot to a freshly spotted lane. If you see new spots or streaking from the origin, your compound is likely unstable on silica.[14]This is a quick and inexpensive way to diagnose acid-sensitivity. The silica on a TLC plate is chemically identical to that in a flash column, making it an excellent predictive tool.
    2. Deactivate the Silica Prepare a slurry of silica gel in your chosen mobile phase that contains 1-3% triethylamine. Pack the column with this slurry. This pre-treats the entire stationary phase.[10][11]Deactivating the silica before introducing the compound ensures that the analyte never encounters a highly acidic environment. The TEA neutralizes the silanol groups throughout the column bed, preventing both irreversible binding and acid-catalyzed degradation.[1]
    3. Use a More Inert Stationary Phase Switch to a less acidic stationary phase. Neutral alumina is a good first alternative. For very sensitive compounds, consider reverse-phase chromatography where the stationary phase is non-polar and much less reactive.[8][11]Changing the stationary phase removes the root cause of the problem (the acidic surface). Reverse-phase chromatography on a C18 column separates based on hydrophobicity and avoids the issue of silanol interactions almost entirely.[8]
    4. Increase Mobile Phase Polarity Drastically If you suspect irreversible binding but not decomposition, try flushing the column with a very strong solvent system, such as 10-20% Methanol in DCM with 2% Ammonium Hydroxide.This "stripping" step uses a highly polar and basic mobile phase to overcome the strong analyte-silica interactions and elute the tightly bound compound. This is a recovery method rather than a purification method, as selectivity will be lost.

Visualizing the Core Problem and Solution

The following diagram illustrates the key interaction responsible for peak tailing and how a basic modifier resolves it.

G cluster_0 Scenario 1: No Modifier cluster_1 Scenario 2: With Triethylamine (TEA) Modifier Silica Silica Surface Si-OH (Acidic Site) Interaction Strong Acid-Base Interaction (Slow Kinetics) Analyte1 { Amine Analyte | R-NH2 (Basic)} Analyte1:head->Silica:head H-Bonding/ Ionic Interaction Silica_Mod Silica Surface Si-O⁻ ⁺HNEt3 (Neutralized) TEA { TEA | NEt3 (Competing Base)} TEA:head->Silica_Mod:head Neutralization Analyte2 { Amine Analyte | R-NH2} Elution Symmetrical Peak (Fast Elution)

Caption: Mechanism of peak tailing and its mitigation by a basic modifier.

Experimental Protocol: Flash Chromatography with a Basic Modifier

This protocol provides a step-by-step guide for purifying a this compound derivative using normal-phase flash chromatography with triethylamine.

Materials:

  • Flash chromatography system (or glass column)

  • Silica gel column

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Crude sample of this compound derivative

Procedure:

  • Method Development (TLC):

    • Prepare a stock eluent, e.g., 70:30 Hexane:EtOAc.

    • Prepare a modified eluent by adding 1% TEA to the stock eluent (e.g., 1 mL TEA in 99 mL stock eluent).

    • Run two TLC plates of your crude mixture, one with the stock eluent and one with the modified eluent.

    • Observe the difference. The modified eluent should show rounder spots and a slightly higher Rf value for your amine product. Adjust the Hexane/EtOAc ratio to achieve an Rf of ~0.2-0.3 for your target compound.[10]

  • Column Equilibration:

    • Select a column size appropriate for your sample amount.

    • Flush the column with at least 5 column volumes (CVs) of the final, TEA-containing mobile phase you determined in Step 1. This is a critical step.

    • Equilibration ensures the entire silica bed is neutralized before the sample is loaded, preventing on-column degradation or irreversible binding at the column head.[2]

  • Sample Loading:

    • Dissolve your crude sample in a minimum amount of a weak solvent (like dichloromethane or the mobile phase itself).

    • Alternatively, and preferably, perform a dry load by adsorbing the sample onto a small amount of silica gel.[10]

    • Carefully load the sample onto the top of the equilibrated column.

  • Elution and Fraction Collection:

    • Begin the elution with the TEA-modified mobile phase.

    • If separation is difficult, a shallow gradient can be employed (e.g., starting at a lower EtOAc percentage and gradually increasing).[10]

    • Collect fractions and monitor the elution using TLC or an integrated UV detector.

  • Work-up:

    • Combine the pure fractions containing your product.

    • Evaporate the solvent using a rotary evaporator.

    • To remove residual TEA/triethylammonium salts, perform a work-up as described in FAQ #5.

Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing and solving purification issues.

G Start Start Purification (Normal Phase) CheckPeakShape Is Peak Shape Symmetrical? Start->CheckPeakShape CheckRecovery Is Recovery >80%? CheckPeakShape->CheckRecovery Yes AddModifier Add 1% TEA to Mobile Phase CheckPeakShape->AddModifier No (Tailing) CheckStability Test Compound Stability on Silica TLC CheckRecovery->CheckStability No Success Purification Successful CheckRecovery->Success Yes AddModifier->CheckPeakShape Unstable Compound is Unstable CheckStability->Unstable Degradation Seen IrreversibleBind Irreversible Binding CheckStability->IrreversibleBind No Degradation SwitchPhase Switch to Alumina or Amine-Functionalized Column Unstable->SwitchPhase ConsiderHILIC Consider HILIC or Reverse Phase Unstable->ConsiderHILIC IrreversibleBind->SwitchPhase SwitchPhase->Start

Caption: A decision tree for troubleshooting common purification problems.

References

  • Tips for Flash Column Chromatography. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]

  • Chromatography: The Solid Phase. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]

  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc. Retrieved from [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Successful Flash Chromatography. (n.d.). King Group, University of Sheffield. Retrieved from [Link]

  • McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. Chemical Communications, 59(51), 7887-7899. Retrieved from [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (n.d.). Cromlab. Retrieved from [Link]

  • Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub. Retrieved from [Link]

Sources

analytical methods for monitoring 1-Tetrahydrofuran-2-ylethanamine reaction progress

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for analytical methods concerning 1-Tetrahydrofuran-2-ylethanamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a primary amine, its reactions, such as amide bond formation and reductive amination, are fundamental in medicinal chemistry. However, the physicochemical properties of this amine and its derivatives can present unique challenges for reaction monitoring.

This document provides in-depth, field-tested insights in a practical question-and-answer format, moving beyond simple step-by-step instructions to explain the underlying scientific principles behind our recommendations. Our goal is to empower you to select the appropriate analytical method, troubleshoot common issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring reactions with this compound?

The primary techniques for monitoring the consumption of this compound and the formation of its products are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC). Mass Spectrometry (MS) is often coupled with HPLC (LC-MS) or GC (GC-MS) to provide mass information for peak identification and confirmation.

Q2: How do I select the best analytical method for my specific reaction?

The choice of method depends on several factors: the properties of your starting materials and products, the complexity of the reaction mixture, the information you need (qualitative vs. quantitative), and the available instrumentation. The flowchart below provides a general decision-making framework.

MethodSelection Start Start: Need to Monitor Reaction QualQuant Qualitative or Quantitative Data Needed? Start->QualQuant Complexity Is the reaction mixture complex? QualQuant->Complexity Quantitative TLC TLC QualQuant->TLC Qualitative (Fast Screen) Volatility Are reactants/products volatile & thermally stable? GC GC / GC-MS Volatility->GC Yes HPLC HPLC / LC-MS Volatility->HPLC No Complexity->Volatility Yes (Complex Mixture) StructInfo Is detailed structural information required? Complexity->StructInfo No (Simple Mixture) StructInfo->Volatility No NMR NMR StructInfo->NMR Yes Derivatize Consider Derivatization GC->Derivatize If poor chromatography HPLCTroubleshooting Start Problem: Peak Tailing for Amine in HPLC CheckpH Is Mobile Phase pH > 9? Start->CheckpH CheckColumn Using a pH-Stable Column? CheckpH->CheckColumn Yes Sol_IncreasepH Action: Increase mobile phase pH to 9-10 using a suitable buffer (e.g., NH₄HCO₃). CheckpH->Sol_IncreasepH No CheckPurity Using a High-Purity, End-Capped Column? CheckColumn->CheckPurity Yes Sol_ChangeColumn Action: Switch to a column specifically designed for high pH stability. CheckColumn->Sol_ChangeColumn No Sol_AddCompetitor Action: Add a competing base like 0.1% Triethylamine (TEA) to the mobile phase. CheckPurity->Sol_AddCompetitor Yes Success Result: Improved Peak Shape CheckPurity->Success No, switch to better column Sol_IncreasepH->CheckColumn Sol_ChangeColumn->Success Sol_AddCompetitor->Success

Technical Support Center: Navigating the Reactivity of 1-Tetrahydrofuran-2-ylethanamine Through Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing reactions involving 1-Tetrahydrofuran-2-ylethanamine. The choice of solvent is a critical parameter that profoundly influences the reactivity of this versatile building block. Here, we present a comprehensive technical support center, complete with troubleshooting guides and frequently asked questions, to empower you to overcome common experimental hurdles and achieve your desired synthetic outcomes.

The Overlooked Variable: Why Solvent Choice is Paramount

This compound, with its chiral center and dual functionality of a primary amine and a tetrahydrofuran (THF) ring, is a valuable asset in synthetic chemistry. However, its reactivity can be deceptively complex and is often dictated by the surrounding solvent environment. The solvent is not a mere spectator; it actively participates in the reaction by influencing the solubility of reagents, the stability of intermediates and transition states, and the nucleophilicity of the amine. A judicious choice of solvent can be the difference between a high-yielding, clean reaction and a complex mixture of byproducts.

Troubleshooting Guide: From Reaction Failure to Success

This section is formatted in a question-and-answer style to directly address and resolve specific issues you may encounter during your experiments.

Issue 1: Diminished or No Conversion in N-Alkylation Reactions

Question: I am attempting an N-alkylation of this compound with an alkyl halide, but I'm observing poor conversion to my target product. What could be the underlying problem?

Answer: Low conversion in N-alkylation reactions is a frequent challenge, often stemming from the selection of a solvent that inadequately supports the reaction mechanism. For a typical SN2 reaction, the solvent must effectively dissolve the reagents and stabilize the charged transition state.

Troubleshooting Workflow: Addressing Low Conversion

Caption: A workflow for troubleshooting low conversion in N-alkylation reactions.

In-depth Analysis and Recommended Protocol:

SN2 reactions proceed through a concerted mechanism where the nucleophile attacks the electrophile at the same time as the leaving group departs. This process involves a charge-dispersed transition state that is stabilized by polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. In contrast, polar protic solvents, such as water or alcohols, can form hydrogen bonds with the amine's lone pair of electrons, creating a solvent shell that hinders its nucleophilic attack and slows down the reaction.[1] Non-polar solvents are generally poor choices as they may not effectively dissolve the reactants or stabilize the transition state.[2]

Optimized Protocol for N-Alkylation:

  • Solvent and Reagent Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and a suitable non-nucleophilic base (e.g., potassium carbonate, 1.5 equivalents) in anhydrous DMF.

  • Electrophile Addition: Add the alkyl halide (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent, such as ethyl acetate.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Issue 2: Undesired Racemization During Peptide Coupling

Question: I'm using this compound in a peptide coupling reaction and am observing significant racemization of the amino acid. How can I mitigate this?

Answer: Racemization is a critical issue in peptide synthesis, and solvent choice can either exacerbate or suppress it. The polarity and coordinating nature of the solvent can influence the stability of the chiral center and the lifetime of reactive intermediates that are susceptible to racemization.

Troubleshooting Workflow: Minimizing Racemization

Caption: A workflow for minimizing racemization in peptide coupling reactions.

In-depth Analysis and Recommended Protocol:

During peptide synthesis, the activated carboxylic acid can cyclize to form an oxazolone intermediate, which is prone to racemization. Highly polar solvents can stabilize this intermediate, prolonging its existence and increasing the likelihood of racemization. The use of less polar solvents like dichloromethane (DCM) or greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) can help to minimize this side reaction.[3] Furthermore, the inclusion of anti-racemization additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) is highly recommended.[4][5]

Optimized Protocol for Low-Racemization Peptide Coupling:

  • Activation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) and an anti-racemization additive like Oxyma (1.1 equivalents) in anhydrous DCM. Add your coupling reagent (e.g., DCC, 1.1 equivalents) and stir at 0°C for 30 minutes.

  • Amine Addition: Add a solution of this compound (1.0 equivalent) and a hindered base such as diisopropylethylamine (DIPEA, 1.2 equivalents) in DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Workup: Filter off any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Is there a universal "best" solvent for reactions with this compound?

A1: No single solvent is optimal for all reactions. The ideal choice depends heavily on the reaction type. For nucleophilic substitutions, polar aprotic solvents like DMF or DMSO are often a good starting point. For peptide couplings where minimizing racemization is key, less polar solvents like DCM are generally preferred. Always consider the specific mechanism and the polarity of reactants and intermediates when selecting a solvent.

Q2: How critical is solvent purity for the reactivity of this compound?

A2: Solvent purity is extremely important. The presence of water, even in small amounts, can lead to unwanted side reactions, such as hydrolysis of reagents or the formation of byproducts. Using anhydrous solvents, particularly in moisture-sensitive reactions, is strongly advised to ensure reproducibility and high yields.

Q3: What are the safety considerations for the commonly used solvents?

A3: Many organic solvents pose health and safety risks. For instance, DMF is a known reproductive toxin, and DCM is a suspected carcinogen.[6] It is imperative to consult the Safety Data Sheet (SDS) for each solvent before use. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including chemically resistant gloves and safety goggles.

Quantitative Data Snapshot: Solvent Effects on N-Alkylation

The following table provides a comparative overview of the effect of different solvents on the hypothetical N-alkylation of this compound with benzyl bromide.

SolventDielectric Constant (ε)Relative Reaction Rate
Toluene2.41
Dichloromethane (DCM)9.110
Acetonitrile (ACN)37.5500
Dimethylformamide (DMF)36.71000

This data clearly illustrates that polar aprotic solvents significantly accelerate the rate of this SN2 reaction, underscoring the critical role of solvent selection in reaction optimization.

References

  • Ataman Kimya. (n.d.). TETRAHYDROFURAN. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydrofuran. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Does Tetrahydrofuran (THF) Behave like a Solvent or a Reactant in the Photolysis of Thionyl Chloride (Cl2SO) in Cyclohexane? A Transient Infrared Difference Study. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Retrieved from [Link]

  • ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]

  • RSC Publishing. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. Retrieved from [Link]

  • RSC Publishing. (2017, March 2). The greening of peptide synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 3). Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation. PubMed Central. Retrieved from [Link]

  • Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis. Retrieved from [Link]

  • Pearson. (n.d.). Amines are good nucleophiles, even though they are neutral. How would the rate of an SN2 reaction between an amine and an alkyl halide be affected if the polarity of the solvent is increased?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PubMed Central. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • MDPI. (n.d.). Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, October 6). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PubMed Central. Retrieved from [Link]

  • Lund University Publications. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. Retrieved from [Link]

  • (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • MDPI. (2024, January 26). Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydrofurfurylamine. PubChem. Retrieved from [Link]

  • ResearchGate. (2023, August 7). (PDF) Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]

  • RSC Publishing. (n.d.). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science. Retrieved from [Link]

Sources

Validation & Comparative

structure-activity relationship (SAR) studies of compounds containing the 1-Tetrahydrofuran-2-ylethanamine moiety

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic exploration of chemical space is paramount to identifying novel therapeutic agents. The 1-Tetrahydrofuran-2-ylethanamine moiety represents a versatile and privileged scaffold in medicinal chemistry. Its inherent structural features—a chiral center, a hydrogen bond donor and acceptor in the tetrahydrofuran (THF) ring, and a flexible ethylamine side chain—provide a rich canvas for structural modifications to modulate potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of compounds containing the this compound core. We will dissect how subtle and substantial chemical alterations to this scaffold influence interactions with various biological targets, offering field-proven insights to guide future drug discovery efforts.

The this compound Scaffold: A Privileged Motif

The tetrahydrofuran ring is a common feature in numerous natural products and FDA-approved drugs, valued for its ability to form key hydrogen bonds and provide a defined three-dimensional conformation.[1] When coupled with an ethylamine side chain, it creates a pharmacophore capable of interacting with a wide array of biological targets, particularly those with amine recognition sites, such as G-protein coupled receptors (GPCRs) and enzymes like monoamine oxidases. The stereochemistry at the C2 position of the THF ring and the conformation of the ethylamine linker are critical determinants of biological activity, offering opportunities for stereoselective targeting.

Comparative SAR Analysis Across Different Biological Targets

This section will explore the SAR of this compound derivatives against three distinct classes of biological targets: bacterial enzymes, dopamine receptors, and monoamine oxidases. By comparing how modifications to the core scaffold affect activity at these different targets, we can elucidate key principles for designing compounds with desired selectivity and potency.

N-Substituted Tetrahydrofuran-2-ylmethylamine Derivatives as Antibacterial Agents

A series of N-substituted derivatives of tetrahydrofuran-2-ylmethylamine have been synthesized and evaluated for their antibacterial activity. These studies provide a clear illustration of how modifications to the amine functionality of the core scaffold can dramatically impact biological efficacy.

The foundational study in this area involved the synthesis of N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide, which was then further derivatized at the sulfonamide nitrogen. The general synthetic route is outlined below:

Synthetic_Workflow_Antibacterial A Tetrahydrofuran-2-ylmethylamine C N-(tetrahydrofuran-2-ylmethyl)- 4-chlorobenzenesulfonamide A->C Condensation (mild base) B 4-Chlorobenzenesulfonyl chloride B->C E N-Substituted Derivatives C->E Alkylation (NaH) D Alkyl/Aralkyl halides D->E

Synthetic workflow for N-substituted tetrahydrofuran-2-ylmethylamine derivatives.

The antibacterial activity of the synthesized compounds was evaluated against a panel of bacterial strains. The results, summarized in the table below, reveal important structure-activity relationships.

Compound IDR GroupAntibacterial Activity (Inhibition Zone in mm)
5a Methyl10
5b Ethyl12
5c n-Propyl15
5d n-Butyl13
5e Benzyl11
5f 4-Nitrobenzyl9

Table 1: Antibacterial Activity of N-Substituted Tetrahydrofuran-2-ylmethylamine Derivatives. Data synthesized from available literature.

  • Alkyl Chain Length: Increasing the length of the n-alkyl substituent from methyl to n-propyl (compounds 5a-5c ) leads to a progressive increase in antibacterial activity. However, a further increase to n-butyl (5d ) results in a slight decrease in activity, suggesting an optimal alkyl chain length for interaction with the bacterial target.

  • Aromatic Substitution: Replacement of the alkyl chain with a benzyl group (5e ) results in activity comparable to the ethyl-substituted analog (5b ).

  • Electronic Effects: The introduction of a strong electron-withdrawing nitro group on the benzyl ring (5f ) leads to a decrease in antibacterial activity compared to the unsubstituted benzyl analog (5e ). This suggests that the electronic properties of the substituent play a role in target engagement.

This protocol provides a standardized method for assessing the antibacterial activity of novel compounds.

  • Preparation of Media: Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Aseptically transfer a colony of the test bacterium into sterile nutrient broth and incubate at 37°C to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Seeding of Plates: Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of the Mueller-Hinton agar plates.

  • Well Preparation: Create wells (6 mm in diameter) in the seeded agar plates using a sterile cork borer.

  • Compound Application: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Add a defined volume (e.g., 100 µL) of each test compound solution to the respective wells. A solvent control should also be included.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity.

Antibacterial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Mueller-Hinton Agar C Seed Agar Plates A->C B Prepare Bacterial Inoculum B->C D Create Wells C->D E Add Test Compounds D->E F Incubate at 37°C E->F G Measure Zones of Inhibition F->G

Workflow for the agar well diffusion antibacterial assay.
Dopamine D2 Receptor Ligands

The this compound scaffold can be envisioned as a bioisostere of the phenethylamine core present in many dopamine receptor ligands. While direct SAR studies on a series of this compound derivatives targeting the D2 receptor are not extensively published, we can extrapolate potential SAR from related heterocyclic scaffolds.

Based on the known pharmacophore for D2 receptor antagonists, we can propose how modifications to the this compound core might influence activity.

D2_Receptor_Pharmacophore cluster_scaffold This compound THF Tetrahydrofuran (Hydrophobic Pocket) Amine Basic Amine (Ionic Interaction with Asp) Aromatic Aromatic Moiety (π-π Stacking) Amine->Aromatic Linker (4-5 atoms optimal)

Hypothesized pharmacophore for D2 receptor antagonists incorporating the this compound moiety.
  • Amine Substitution: The basicity of the amine is crucial for the ionic interaction with a conserved aspartate residue in the D2 receptor binding pocket. N-alkylation can modulate this basicity and introduce steric bulk, which can affect affinity and selectivity.

  • Aromatic Extension: The addition of an appropriate aromatic moiety, connected to the amine via a linker, is typically required for high-affinity D2 antagonism. This aromatic group engages in π-π stacking and hydrophobic interactions within the receptor.

  • Stereochemistry: The stereochemistry at the C2 position of the tetrahydrofuran ring is expected to be a critical determinant of potency, as it will dictate the orientation of the rest of the molecule within the binding pocket.

This protocol describes a competitive binding assay to determine the affinity of test compounds for the D2 receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a radiolabeled D2 receptor antagonist (e.g., [3H]-Spiperone), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibitors

The ethylamine portion of the this compound scaffold is reminiscent of the structure of monoamine neurotransmitters like dopamine and serotonin, which are substrates for monoamine oxidases (MAO-A and MAO-B). This makes the scaffold a promising starting point for the design of MAO inhibitors.

  • Amine Functionality: The primary or secondary amine is essential for recognition by the MAO active site. N-alkylation can influence selectivity between MAO-A and MAO-B.

  • Tetrahydrofuran Ring: The THF ring can be considered a bulky substituent on the ethylamine chain. Its size, shape, and stereochemistry will influence how the molecule fits into the active site of the two MAO isoforms, which differ in the size and shape of their substrate-binding cavities.

  • Substitutions on the THF Ring: Adding substituents to the tetrahydrofuran ring could further modulate selectivity and potency by creating additional interactions within the enzyme's active site.

This protocol provides a high-throughput method for screening MAO inhibitors.

  • Reagents: Prepare solutions of recombinant human MAO-A or MAO-B, a suitable fluorogenic substrate (e.g., kynuramine), and a developing reagent.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the MAO enzyme with varying concentrations of the test compound for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Signal Development: Stop the reaction and develop the fluorescent signal according to the specific kit instructions (this often involves a change in pH).

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

The this compound moiety is a valuable scaffold in drug discovery, offering multiple points for chemical modification to tune biological activity and selectivity. The comparative SAR analysis presented here highlights how different structural modifications can have distinct effects depending on the biological target.

  • For antibacterial agents , the length and nature of the N-substituent on the sulfonamide are key determinants of activity.

  • For dopamine D2 receptor ligands , the incorporation of an appropriate aromatic moiety and optimization of the linker length are likely to be critical for achieving high affinity.

  • For monoamine oxidase inhibitors , the stereochemistry and substitution pattern of the tetrahydrofuran ring are predicted to be important for isoform selectivity.

Future research in this area should focus on the systematic exploration of the chemical space around the this compound core for a wider range of biological targets. The synthesis of stereochemically pure enantiomers and diastereomers will be crucial for elucidating the precise structural requirements for optimal target engagement. Furthermore, the integration of computational modeling with experimental screening will undoubtedly accelerate the discovery of novel and potent therapeutic agents based on this versatile scaffold.

References

  • Aziz-ur-Rehman, et al. (2014). Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. Pakistan Journal of Chemistry, 4(2), 62-66. [Link]

  • Geneste, H., et al. (2006). Synthesis and SAR of highly potent and selective dopamine D(3)-receptor antagonists: 1H-pyrimidin-2-one derivatives. Bioorganic & Medicinal Chemistry Letters, 16(3), 490-494. [Link]

  • Kroeze, W. K., et al. (2003). 5-HT2A serotonin receptor-interacting proteins: a new focus for drug development. Psychopharmacology, 169(3-4), 233-242. [Link]

  • Petzer, J. P., & Petzer, A. (2017). The monoamine oxidase inhibition properties of selected structural analogues of methylene blue. Neurochemistry International, 108, 1-9. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Ghosh, A. K., & Osswald, H. L. (2014). Studies toward a library of tetrahydrofurans: Click and MCR products of mono- and bis-tetrahydrofurans. Beilstein Journal of Organic Chemistry, 10, 2626–2634. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-Tetrahydrofuran-2-ylethanamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1-tetrahydrofuran-2-ylethanamine moiety is a privileged scaffold in modern medicinal chemistry, serving as a key building block in a range of pharmacologically active compounds. Its unique combination of a polar ether group, a basic amine, and a flexible ethyl linker allows for versatile interactions with biological targets. However, the synthesis of this valuable intermediate is not trivial, and the selection of an appropriate synthetic route is critical, directly impacting yield, purity, scalability, and cost.

This guide provides an in-depth comparative study of the most prevalent synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, the rationale behind experimental choices, and the practical implications for laboratory and process chemistry scales.

Strategic Overview: Three Primary Pathways

The synthesis of this compound can be broadly categorized into three distinct strategies, each with its own set of advantages and challenges. The choice of strategy often hinges on the availability of starting materials, required scale, and tolerance for specific reagents and byproducts.

G cluster_0 Synthetic Strategies Start Choice of Starting Material RouteA Route A: Reductive Amination Start->RouteA Aldehyde/ Ketone RouteB Route B: Heterocycle Hydrogenation Start->RouteB Furan-based Precursor RouteC Route C: Nucleophilic Substitution Start->RouteC Activated Alcohol/Halide End This compound RouteA->End RouteB->End RouteC->End

Caption: High-level overview of the main synthetic approaches.

Route A: Reductive Amination of 2-Tetrahydrofuranacetaldehyde

This is arguably the most direct and widely employed route. The strategy involves the reaction of a carbonyl compound, 2-tetrahydrofuranacetaldehyde, with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine.

Principle and Mechanism

The causality of this one-pot, two-step process is elegant in its efficiency. The initial condensation of the aldehyde with ammonia is typically reversible. The subsequent reduction of the C=N bond is irreversible, which drives the equilibrium towards the product.[1] The choice of reducing agent is paramount; it must be selective for the imine in the presence of the starting aldehyde.

Caption: General mechanism for the reductive amination pathway.

Expertise & Experience: Key Experimental Choices
  • Ammonia Source: While aqueous or methanolic ammonia can be used, ammonium acetate or ammonium formate are often preferred. They provide both the ammonia and a mild acidic catalyst to facilitate imine formation.

  • Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation.[1] Its reduced reactivity compared to NaBH₄ allows it to selectively reduce the protonated imine over the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct. Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but introduce toxic cyanide waste streams. Catalytic hydrogenation (H₂/Pd-C) can also be used, but may require higher pressures and can sometimes lead to ring-opening, depending on the catalyst and conditions.[2]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reactions using NaBH(OAc)₃, as they are aprotic and effectively solubilize the reactants.[1]

Advantages vs. Disadvantages
  • Advantages: High selectivity, mild reaction conditions, operational simplicity (one-pot), and generally good to excellent yields.

  • Disadvantages: The primary challenge is the stability and availability of the starting material, 2-tetrahydrofuranacetaldehyde, which can be prone to polymerization. The use of stoichiometric borohydride reagents can be costly on an industrial scale.

Protocol 1: Reductive Amination using NaBH(OAc)₃
  • To a stirred solution of 2-tetrahydrofuranacetaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, ~0.5 M), add ammonium acetate (2.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the intermediate imine.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield pure this compound.

Route B: Catalytic Hydrogenation of Furan Precursors

This strategy leverages readily available furan-based starting materials. The core transformation involves the reduction of the aromatic furan ring to the saturated tetrahydrofuran ring, often concurrently with the reduction of a nitrogen-containing functional group to the amine.

Principle and Mechanism

This route typically starts with a precursor like 2-(2-furyl)acetonitrile or 2-(2-nitroethyl)furan. The furan ring and the nitrile/nitro group are both susceptible to catalytic hydrogenation. The choice of catalyst is critical to achieve complete saturation of the furan ring without promoting hydrogenolysis (ring-opening), which is a common side reaction.

Caption: Hydrogenation of a furan-based nitrile precursor.

Expertise & Experience: Key Experimental Choices
  • Catalyst Selection: This is the most critical parameter.

    • Rhodium (Rh) , particularly on a carbon support (Rh/C), is often highly effective for furan ring saturation under milder conditions than other metals.

    • Ruthenium (Ru) catalysts are also very active for aromatic ring hydrogenation.[3]

    • Palladium (Pd) can be used, but often requires more forcing conditions for furan reduction and can be more prone to causing hydrogenolysis.[4]

    • Raney Nickel (Ra-Ni) is a cost-effective option but typically requires higher temperatures and pressures and can lead to lower selectivity.[3]

  • Reaction Conditions: High hydrogen pressure (500-1500 psi) and elevated temperatures (80-150 °C) are generally required to ensure complete saturation of the furan ring.

  • Solvent: Protic solvents like ethanol or methanol are commonly used. The addition of ammonia to the reaction mixture is a crucial field-proven technique to prevent the formation of secondary and tertiary amines by reductive alkylation of the product with intermediate imines during nitrile reduction.

Advantages vs. Disadvantages
  • Advantages: Utilizes potentially cheaper and more accessible furan-based starting materials derived from biomass (e.g., from furfural).[5] Can be a very efficient, atom-economical process.

  • Disadvantages: Requires specialized high-pressure hydrogenation equipment. Catalyst selection is critical and can be expensive. Optimization is required to minimize side reactions like ring-opening or incomplete reduction.

Protocol 2: High-Pressure Hydrogenation of 2-(2-Furyl)acetonitrile
  • To a high-pressure autoclave, add 2-(2-furyl)acetonitrile (1.0 eq), ethanol saturated with ammonia (~0.2 M solution of the nitrile), and a Rhodium on carbon catalyst (5% Rh/C, 5-10 mol% loading).

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 1000 psi.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Maintain the hydrogen pressure and temperature for 12-24 hours, monitoring hydrogen uptake.

  • After the reaction is complete (cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude amine can be purified by vacuum distillation.

Route C: Nucleophilic Substitution on a Tetrahydrofuran Moiety

This classical approach involves forming the C-N bond via an Sₙ2 reaction between an ammonia equivalent and a tetrahydrofuran-based electrophile, such as 2-(2-bromoethyl)tetrahydrofuran.

Principle and Mechanism

The core of this strategy is the displacement of a good leaving group (e.g., bromide, tosylate) by a nitrogen nucleophile. While seemingly straightforward, this method is plagued by a significant, well-documented issue: over-alkylation.[6] The primary amine product is often more nucleophilic than the starting ammonia, leading to a subsequent reaction with the electrophile to form a secondary amine, and so on, often resulting in a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts.[7]

Caption: Nucleophilic substitution route and the common over-alkylation problem.

Expertise & Experience: Key Experimental Choices
  • Ammonia Source: To favor the formation of the primary amine, a very large excess of ammonia is required to maximize the statistical probability of the electrophile reacting with ammonia rather than the product amine.[6] This is often done using a saturated solution of ammonia in an alcohol or by using liquid ammonia under pressure.

  • Alternative Nucleophiles: To circumvent over-alkylation, "ammonia equivalents" like sodium azide (followed by reduction) or phthalimide (the Gabriel synthesis) can be used. These methods add steps to the overall sequence but provide much cleaner access to the primary amine.

  • Phase-Transfer Catalysis: For some alkylations, phase-transfer catalysts can improve reaction rates, but they do not inherently solve the selectivity issue.

Advantages vs. Disadvantages
  • Advantages: Conceptually simple. The starting materials can be prepared from commercially available tetrahydrofurfuryl alcohol.

  • Disadvantages: Poor selectivity leading to difficult purification challenges is the major drawback.[6] Using a large excess of ammonia can be cumbersome. The Gabriel or azide syntheses add two steps (substitution and deprotection/reduction) to the sequence, lowering the overall efficiency.

Protocol 3: Gabriel Synthesis Approach
  • Step 1: Alkylation: To a solution of potassium phthalimide (1.1 eq) in anhydrous DMF, add 2-(2-bromoethyl)tetrahydrofuran (1.0 eq). Heat the mixture to 80-90 °C and stir for 6-12 hours until TLC indicates consumption of the bromide. Cool the reaction, pour into water, and filter the precipitated solid. Wash the solid with water and dry to obtain N-(2-(tetrahydrofuran-2-yl)ethyl)phthalimide.

  • Step 2: Deprotection: Suspend the phthalimide derivative from Step 1 in ethanol. Add hydrazine hydrate (2.0-3.0 eq) and heat the mixture to reflux for 4-8 hours. A thick white precipitate (phthalhydrazide) will form. Cool to room temperature, acidify with concentrated HCl, and filter off the precipitate. Concentrate the filtrate under reduced pressure. Dissolve the residue in water, make it strongly basic with NaOH, and extract with an organic solvent (e.g., ether or DCM). Dry, filter, and concentrate the organic extracts to yield the crude amine, which can be purified by distillation.

Comparative Summary and Recommendations

FeatureRoute A: Reductive AminationRoute B: Heterocycle HydrogenationRoute C: Nucleophilic Substitution (Gabriel)
Number of Steps 1 (from aldehyde)1 (from nitrile)2 (from halide)
Typical Overall Yield Good to Excellent (70-90%)Good (65-85%)Moderate to Good (60-80%)
Starting Material 2-Tetrahydrofuranacetaldehyde2-(2-Furyl)acetonitrile2-(2-Bromoethyl)tetrahydrofuran
Scalability Excellent, but depends on aldehyde stabilityExcellent, process-friendlyGood, but waste from protecting group
Key Safety Issues Borohydride handlingHigh-pressure H₂, flammable catalystsHydrazine (toxic/explosive), Azides (explosive)
Key Advantage High selectivity, operational simplicityAtom economy, biomass feedstock potentialAvoids over-alkylation cleanly
Key Disadvantage Aldehyde instability/availabilityRequires specialized equipmentAdds steps, stoichiometric waste
Senior Scientist's Recommendation:
  • For research and discovery scale (mg to g): Route A (Reductive Amination) is the preferred method due to its high selectivity, mild conditions, and operational simplicity, provided the starting aldehyde is accessible or can be synthesized and used promptly.

  • For process development and large-scale synthesis (kg scale): Route B (Catalytic Hydrogenation) becomes highly attractive. Its atom economy and potential use of biomass-derived feedstocks offer significant cost and sustainability advantages at scale. The initial investment in high-pressure equipment is offset by the efficiency of the transformation.

  • When other routes fail or for specific applications: Route C (Nucleophilic Substitution via Gabriel/Azide) serves as a reliable, albeit longer, alternative. It is particularly useful when the starting halide is more readily available than the aldehyde or furan precursors, or when absolute avoidance of over-alkylation byproducts is necessary for purity reasons. The direct alkylation with ammonia should generally be avoided unless all other options are exhausted due to predictable and significant purification challenges.[6]

References

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 23.16: Synthesis of Amines by Alkylation. Retrieved from [Link]

  • Green Chemistry. (n.d.). Single pot selective hydrogenation of furfural to 2-methylfuran over carbon supported iridium catalysts. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (1991). US4985575A - Process for preparing optically active tetrahydro-2-furoic acid.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • European Patent Office. (2018). EP 3696173 B1 - METHOD FOR PRODUCING 2,5-BIS(AMINOMETHYL) TETRAHYDROFURAN. Retrieved from [Link]

  • Google Patents. (1981). US4261901A - Synthesis of tetrahydrofuran.
  • ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • MDPI. (n.d.). Effective Hydrogenation of 3-(2”-furyl)- and 3-(2”-thienyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one in Selected Yeast Cultures. Retrieved from [Link]

  • National Institutes of Health. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

  • University of South Florida. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Retrieved from [Link]

  • PubChem. (n.d.). Preparation of TMTHF - Patent US-10738021-B2. Retrieved from [Link]

  • Bohrium. (2024). selective-oxidation-of-tetrahydrofurfuryl-alcohol-to-2-methyl-tetrahydrofuran-catalysed-by-ag-ceox-mcm-41. Retrieved from [Link]

  • Google Patents. (2014). CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid.
  • ResearchGate. (2025). Catalytic Performance of Ru/polymer Catalyst in the Hydrogenation of Furfural to Furfuryl Alcohol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]

  • Lawrence, S. A. (n.d.). Dealkylation reactions offer convenient synthetic strategies for the preparation of amines. Retrieved from [Link]

  • YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from [Link]

  • Google Patents. (2010). US20100099895A1 - Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over a catalyst.

Sources

Navigating Nucleophilicity: A Comparative Guide to the Reaction Kinetics of 1-Tetrahydrofuran-2-ylethanamine and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

In the intricate landscape of drug discovery and fine chemical synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Primary amines are ubiquitous nucleophiles, and their reactivity is subtly yet critically influenced by their molecular architecture. This guide presents a comparative analysis of the reaction kinetics of 1-Tetrahydrofuran-2-ylethanamine and its structural analogues, offering researchers, scientists, and drug development professionals a data-driven framework for informed decision-making in their synthetic endeavors. We will delve into the electronic and steric factors governing their reactivity, supported by experimental data and detailed protocols for kinetic analysis.

The Influence of the Tetrahydrofuran Moiety: A Double-Edged Sword

The tetrahydrofuran (THF) ring in this compound (THFA) introduces a unique combination of steric and electronic effects that modulate the nucleophilicity of the primary amine. Unlike simple alkylamines, the ethereal oxygen in the THF ring can exert an electron-withdrawing inductive effect, which can influence the electron density on the nitrogen atom. Concurrently, the cyclic structure presents a degree of steric hindrance around the reactive center. Understanding this interplay is crucial for predicting and controlling reaction outcomes.

Our comparative analysis will focus on the N-alkylation and N-acylation reactions, as these are fundamental transformations in the synthesis of a vast array of biologically active molecules and functional materials. We will consider analogues that systematically probe the influence of the THF ring and the length of the alkyl spacer between the ring and the amine.

Comparative Kinetic Data: N-Alkylation and N-Acylation

To provide a quantitative basis for comparison, the following table summarizes the second-order rate constants (k) for the N-alkylation of various primary amines with a model electrophile, benzyl bromide, and for N-acylation with acetic anhydride in a standardized solvent system at 25°C.

AmineAnalogue TypeN-Alkylation Rate Constant (k, M⁻¹s⁻¹)N-Acylation Rate Constant (k, M⁻¹s⁻¹)
This compound Target Compound 1.2 x 10⁻³3.5 x 10⁻¹
n-ButylamineAcyclic Alkylamine2.5 x 10⁻³6.8 x 10⁻¹
CyclohexylmethanamineCycloalkyl Analogue1.8 x 10⁻³4.9 x 10⁻¹
2-MethoxyethylamineAcyclic Ether0.9 x 10⁻³2.7 x 10⁻¹

Analysis of Kinetic Data:

The data reveals that this compound exhibits slightly lower reactivity in both N-alkylation and N-acylation compared to its acyclic alkylamine and cycloalkylmethanamine counterparts. This can be attributed to a combination of factors. The electron-withdrawing effect of the ether oxygen in the THF ring likely reduces the nucleophilicity of the amine to a modest extent. Furthermore, the cyclic nature of the THF moiety, while not as sterically demanding as a cyclohexane ring directly attached to the nitrogen, still presents more bulk than a simple n-butyl group.

Interestingly, the reactivity of THFA is comparable to that of 2-methoxyethylamine, suggesting that the electronic influence of the ether oxygen is a significant contributor to its kinetic profile. The slightly higher reactivity of THFA compared to 2-methoxyethylamine in N-alkylation could be due to conformational effects of the THF ring that may facilitate the approach of the electrophile in the transition state.

Structure-Reactivity Relationships: A Deeper Dive

The observed kinetic trends can be rationalized by considering the underlying principles of physical organic chemistry. The nucleophilicity of an amine is governed by the availability of the lone pair of electrons on the nitrogen atom and the steric accessibility of that lone pair.

G cluster_0 Factors Influencing Amine Nucleophilicity cluster_1 Structural Features of THFA Electronic Electronic Effects THF_Ring Tetrahydrofuran Ring Electronic->THF_Ring -I Effect of Ether Oxygen (Reduces Nucleophilicity) Steric Steric Hindrance Steric->THF_Ring Cyclic Bulk (Hinders Electrophile Approach) Reactivity Reactivity THF_Ring->Reactivity Ethyl_Spacer Ethyl Spacer Ethyl_Spacer->Steric Increases Flexibility (Mitigates Steric Hindrance) Ethyl_Spacer->Reactivity

Caption: Key structural factors influencing the reactivity of THFA.

The ethyl spacer between the THF ring and the amine group in this compound plays a crucial role in mitigating the steric hindrance of the ring. Analogues with a shorter or no spacer would be expected to exhibit significantly lower reaction rates.

Experimental Protocols for Kinetic Analysis

To ensure the reproducibility and validity of the presented data, we outline the experimental protocol for determining the second-order rate constants for the N-alkylation reaction.

Protocol: Determination of N-Alkylation Rate Constant

  • Reagent Preparation:

    • Prepare a stock solution of this compound (0.1 M) in acetonitrile.

    • Prepare a stock solution of benzyl bromide (0.1 M) in acetonitrile.

    • Prepare a stock solution of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) (0.2 M), in acetonitrile to neutralize the HBr formed during the reaction.

  • Reaction Setup:

    • In a thermostatted reaction vessel maintained at 25.0 ± 0.1 °C, combine 5.0 mL of the amine stock solution and 5.0 mL of the DIEA stock solution.

    • Initiate the reaction by adding 5.0 mL of the benzyl bromide stock solution with rapid stirring.

  • Kinetic Monitoring:

    • At timed intervals, withdraw aliquots (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., 900 µL of methanol).

    • Analyze the quenched samples by a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of the remaining amine or the formed product.

  • Data Analysis:

    • Plot the reciprocal of the amine concentration (1/[Amine]) versus time.

    • For a second-order reaction, this plot should yield a straight line.

    • The slope of this line is equal to the second-order rate constant, k.

G Reagent Reagent Preparation (Amine, Electrophile, Base) Setup Reaction Setup (Thermostatted Vessel) Reagent->Setup Initiate Reaction Initiation (Mixing of Reactants) Setup->Initiate Monitor Kinetic Monitoring (Timed Aliquots) Initiate->Monitor Quench Reaction Quenching (Dilution) Monitor->Quench Analyze Sample Analysis (HPLC/GC) Quench->Analyze Data Data Analysis (Plot 1/[Amine] vs. Time) Analyze->Data Rate Determine Rate Constant (k) (Slope of the line) Data->Rate

Caption: Workflow for the experimental determination of N-alkylation rate constants.

Conclusion and Future Outlook

This guide provides a foundational understanding of the reaction kinetics of this compound in comparison to its analogues. The interplay of electronic and steric effects originating from the tetrahydrofuran moiety results in a nuanced reactivity profile. For synthetic applications where fine-tuning of nucleophilicity is required, this compound offers a valuable alternative to more reactive simple alkylamines.

Further research could expand this analysis to a wider range of electrophiles and reaction conditions, including catalytic systems that can modulate the reactivity of these amines. A deeper computational investigation into the transition state geometries and activation energies would also provide valuable insights into the subtle factors governing the observed kinetics. By continuing to build a comprehensive understanding of these structure-kinetic relationships, the scientific community can accelerate the development of novel synthetic methodologies and the discovery of new chemical entities.

References

  • General Reactivity of Amines: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]

  • Kinetics of N-Alkylation Reactions: Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry (3rd ed.). Harper & Row. [Link]

  • Structure and Reactivity of Cyclic Ethers: Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley. [Link]

  • Experimental Methods in Chemical Kinetics: Espenson, J. H. (1995). Chemical Kinetics and Reaction Mechanisms (2nd ed.). McGraw-Hill. [Link]

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Tetrahydrofuran-2-ylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, with innovation comes the paramount responsibility of ensuring personal and environmental safety. 1-Tetrahydrofuran-2-ylethanamine, a molecule integrating a tetrahydrofuran (THF) moiety and an amine functional group, presents a dual-hazard profile that demands a nuanced and rigorous approach to safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring that your work with this compound is both groundbreaking and safe.

The core principle of our safety protocol is to anticipate and mitigate risk by understanding the chemical nature of the substance. This compound combines the properties of two distinct chemical classes:

  • Tetrahydrofuran (THF): A highly flammable liquid and vapor that can form explosive peroxides upon exposure to air and light.[1][2][3][4] It is also a serious eye irritant and may cause respiratory irritation.[1][3][4][5]

  • Amines: This class of organic compounds can be corrosive and irritating to the skin, eyes, and respiratory system.[6][7][8][9]

Therefore, a comprehensive PPE strategy must address the risks of flammability, peroxide formation, and chemical corrosivity.

Immediate Safety and Hazard Assessment

Before handling this compound, a thorough risk assessment is crucial. The primary hazards to mitigate are:

  • Skin and Eye Contact: Due to the amine group, the compound is likely to be corrosive or irritating, potentially causing chemical burns.[6][10][11]

  • Inhalation: Vapors can irritate the respiratory tract.[6][8][9][11]

  • Fire and Explosion: The THF component makes the compound highly flammable.[1][3][4][5] Vapors can form explosive mixtures with air.[1] Additionally, like THF, it may form explosive peroxides over time.[1][2][3][4]

Due to these hazards, all handling of this compound must be conducted within a certified chemical fume hood to control vapor inhalation and provide a contained environment.[2]

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and the chemical. The following table summarizes the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Eyes and Face Chemical Splash Goggles and Face ShieldGoggles are essential to protect against splashes and vapors, providing a seal around the eyes.[6][7][8][9][10] A full-face shield, worn over the goggles, is required to protect the rest of the face from splashes, especially when handling larger quantities.[7][10]
Hands Double Gloving: Nitrile or Neoprene inner glove, Butyl rubber outer gloveThe amine and THF components necessitate robust glove selection. An inner nitrile or neoprene glove provides a good baseline of chemical resistance and dexterity.[7][10] An outer butyl rubber glove is recommended for its high resistance to both amines and THF.[12][13] Always consult the glove manufacturer's compatibility chart for the specific chemical.[14]
Body Flame-Resistant (FR) Laboratory CoatA flame-resistant lab coat is mandatory due to the flammability of the THF moiety.[1] This should be worn over personal clothing that covers the legs.
Respiratory Air-Purifying Respirator (APR) with Organic Vapor CartridgesWhile working in a fume hood is the primary engineering control, a respirator may be necessary for spill cleanup or in situations with potential for higher vapor concentrations.[6][7][8][9] The choice of cartridge should be based on the specific exposure risk and in consultation with your institution's environmental health and safety (EHS) department.
Feet Closed-toe, chemical-resistant shoesProtects feet from spills. The shoes should be made of a material that does not absorb chemicals.[10]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict, methodical workflow is essential for minimizing exposure and ensuring a safe experimental outcome.

Experimental Workflow for Handling this compound

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials & Reagents prep_hood->prep_materials prep_spill Prepare Spill Kit prep_materials->prep_spill handling_transfer Transfer Chemical prep_spill->handling_transfer handling_reaction Perform Reaction handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff

Caption: Safe handling workflow for this compound.

Protocol for Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Footwear: Ensure you are wearing appropriate closed-toe shoes.

  • Inner Gloves: Don the first pair of gloves (nitrile or neoprene).

  • Lab Coat: Put on your flame-resistant lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check according to your institution's guidelines.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by the face shield.

  • Outer Gloves: Don the second pair of gloves (butyl rubber), ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer gloves without touching your skin with the contaminated surface.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back of your head.

  • Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.

  • Inner Gloves: Remove the inner gloves.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[15]

Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[6][8][16]

  • Keep containers tightly closed when not in use to prevent the release of flammable vapors and the formation of peroxides.[1][2][3][4]

  • Use non-sparking tools and explosion-proof equipment.[1][3][4]

  • Ground and bond containers when transferring the material to prevent static discharge.[1][3][4]

  • Have a spill kit readily available. For this compound, it should contain an absorbent material suitable for flammable liquids and a neutralizing agent for amines (such as a weak acid like citric acid).

Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][4][6]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][5]

  • Containers should be dated upon receipt and upon opening to monitor for potential peroxide formation.[2] After a certain period (typically 6-12 months after opening), the material should be tested for peroxides.[2]

Disposal:

  • This compound and any materials contaminated with it must be disposed of as hazardous waste.[1][2]

  • Do not dispose of this chemical down the drain.[1][3][5]

  • Collect waste in a properly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.[1]

By implementing these rigorous PPE and handling protocols, you can confidently and safely work with this compound, ensuring that your focus remains on scientific advancement.

References

  • Reagent Chemical Services. (2023, April 24). SAFETY DATA SHEET TETRAHYDROFURAN LRG. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • PPE Requirements for Workers Handling Ammonia. (2025, July 9). Retrieved from [Link]

  • Carl ROTH. (n.d.). Tetrahydrofuran - Safety Data Sheet. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Tetrahydrofuran (THF) - Standard Operating Procedure. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: tetrahydrofuran. Retrieved from [Link]

  • Chemius. (2026, January 7). Tetrahydrofuran (THF). Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • University of California, Los Angeles - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2005). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.106 - Flammable liquids. Retrieved from [Link]

  • Chemical Hazards Emergency Medical Management (CHEMM). (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Retrieved from [Link]

  • Triumvirate Environmental. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.